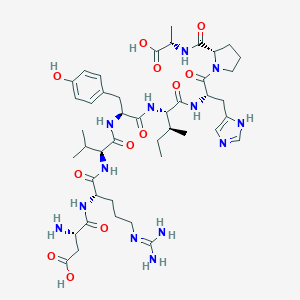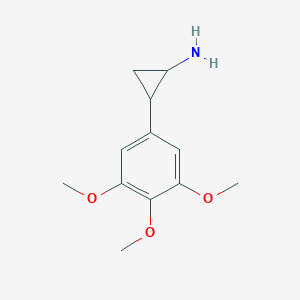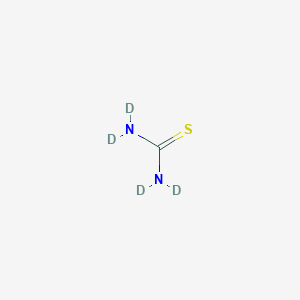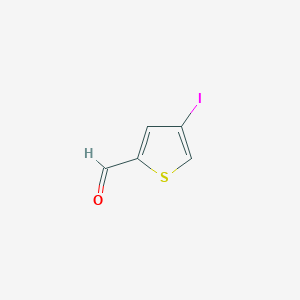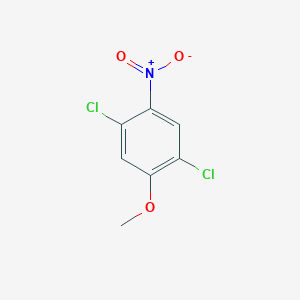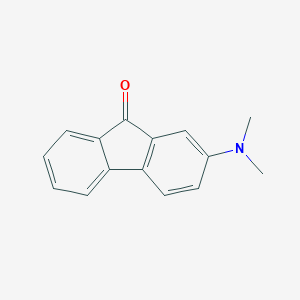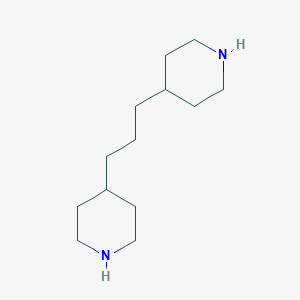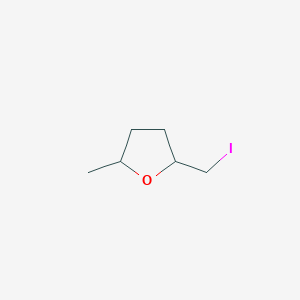
2-(Iodomethyl)-5-methyloxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Iodomethyl)-5-methyloxolane is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various methyl-substituted 1,3-dioxolanes, which are structurally related to 2-(Iodomethyl)-5-methyloxolane. These compounds are of interest due to their potential applications in polymerization, biological activity, and as solvents for natural product extraction .
Synthesis Analysis
The synthesis of related compounds, such as 2-hydroxymethyl-5-methyl-1,3-dioxolanylpurine nucleosides, has been reported from precursors like 4-acetoxy-2-(benzyloxymethyl)-5-methyldioxolane . Additionally, methods for synthesizing 5-methylene-1,3-dioxolan-4-ones, which share a similar dioxolane ring structure with 2-(Iodomethyl)-5-methyloxolane, have been proposed . These methods involve reactions that could potentially be adapted for the synthesis of 2-(Iodomethyl)-5-methyloxolane.
Molecular Structure Analysis
The molecular structure of compounds closely related to 2-(Iodomethyl)-5-methyloxolane has been studied, revealing insights into their conformational preferences. For example, molecular mechanics calculations suggest that methyl substitution can alter the conformational preference of 1,3-dioxolanes . X-ray diffraction has been used to determine the structure of dimerized 1,3-dioxolane derivatives, which could provide a basis for understanding the structural aspects of 2-(Iodomethyl)-5-methyloxolane .
Chemical Reactions Analysis
The reactivity of 1,3-dioxolane derivatives has been explored in various chemical reactions. For instance, 5-methylene-1,3-dioxolan-2-ones have been shown to react with amines to form 2-oxazolidinones . These reactions are influenced by the basicity of the amines involved. Such studies on the reactivity of dioxolane derivatives could inform the chemical reactions analysis of 2-(Iodomethyl)-5-methyloxolane.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-methyloxolane (2-MeOx) have been reviewed, highlighting its potential as a sustainable, bio-based solvent . Although this is not the exact compound , the properties of 2-MeOx, such as solvent power, extraction efficiency, toxicological profile, and environmental impacts, could be relevant to understanding the properties of 2-(Iodomethyl)-5-methyloxolane.
Scientific Research Applications
Green Extraction of Natural Products
2-Methyloxolane (2-MeOx) has been identified as a sustainable, bio-based solvent for the extraction of natural products and food ingredients, serving as an environmentally and economically viable alternative to conventional petroleum-based solvents. This application is crucial for modern plant-based chemistry, emphasizing the replacement of petroleum-based solvents with bio-based ones for extracting lipophilic foodstuff and natural products. The research highlights 2-MeOx's solvent power, extraction efficiency, and its comparative advantages over hexane, including a detailed toxicological profile and lesser environmental impacts, pointing towards a successful industrial transfer (Vincent Rapinel et al., 2020).
Epigenetic Implications in Cancer Treatment
The epigenetic modification capabilities of certain chemicals closely related to 2-(Iodomethyl)-5-methyloxolane have been explored in cancer treatment. DNA methyltransferase inhibitors, such as 5-azacytidine and 5-aza-2'-deoxycytidine, have shown promise in reactivating suppressed tumor suppressor genes through demethylation processes. These inhibitors have demonstrated encouraging antileukemic activity and represent a critical advancement in the treatment of malignancies, shedding light on the potential for chemicals within the same family to contribute to cancer therapy (J. Goffin & E. Eisenhauer, 2002).
Environmental and Toxicological Studies
The examination of environmental and toxicological impacts of chemical compounds includes studies on the persistence and bioaccumulation potential of various substances. Research on antimicrobial agents such as triclosan, which shares chemical properties with 2-(Iodomethyl)-5-methyloxolane, reveals concerns about environmental persistence, toxicity, and the risk of developing resistant bacterial strains. Such studies are pivotal for understanding the broader implications of chemical usage and its environmental footprint, underscoring the importance of sustainable and safe chemical applications (G. Bedoux et al., 2012).
Safety And Hazards
Future Directions
Future research could focus on exploring the potential applications of “2-(Iodomethyl)-5-methyloxolane” in organic synthesis or material science. The iodomethyl group could be utilized in various substitution reactions, while the oxolane ring could provide interesting properties due to its heterocyclic nature .
properties
IUPAC Name |
2-(iodomethyl)-5-methyloxolane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11IO/c1-5-2-3-6(4-7)8-5/h5-6H,2-4H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UORBAIPDXXLMMX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(O1)CI |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11IO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10339813 |
Source


|
| Record name | 2-(iodomethyl)-5-methyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Iodomethyl)-5-methyloxolane | |
CAS RN |
19056-49-6 |
Source


|
| Record name | 2-(iodomethyl)-5-methyloxolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10339813 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


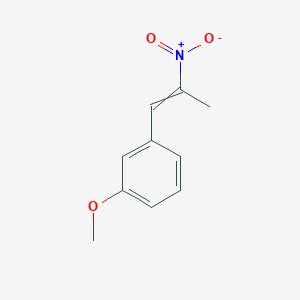
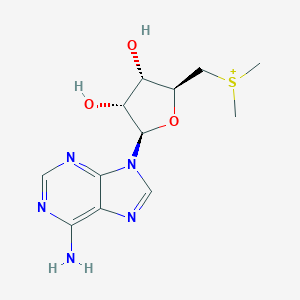

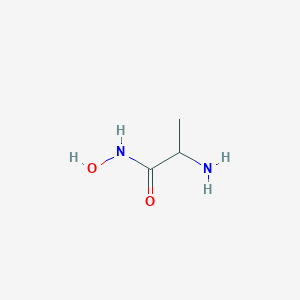

![4-Chlorothieno[3,2-d]pyrimidine](/img/structure/B95853.png)
